Furan vs. Thiophene Acrylamide Warhead: Impact on Kinase Inhibition Potency
In a panel of 12 kinases, the furan‑acrylamide subclass (represented by the target compound) consistently exhibited IC50 values 3‑ to 12‑fold lower than the directly analogous thiophene‑acrylamide congener (E)‑N‑(2‑(2‑(pyrimidin‑2‑yl)‑1H‑imidazol‑1‑yl)ethyl)‑3‑(thiophen‑2‑yl)acrylamide. The magnitude of the shift depended on the specific kinase, with the largest differentiation observed against TNIK (IC50 = 78 nM for the furan derivative vs. 980 nM for the thiophene analog) [1].
| Evidence Dimension | Kinase inhibition potency (IC50) across a panel of 12 human kinases |
|---|---|
| Target Compound Data | IC50 range 45 nM – 220 nM (furan derivative); representative TNIK IC50 = 78 nM |
| Comparator Or Baseline | (E)‑N‑(2‑(2‑(pyrimidin‑2‑yl)‑1H‑imidazol‑1‑yl)ethyl)‑3‑(thiophen‑2‑yl)acrylamide; IC50 range 190 nM – 1.2 µM; TNIK IC50 = 980 nM |
| Quantified Difference | 3‑fold to 12‑fold improvement; ~13‑fold improvement on TNIK |
| Conditions | In vitro kinase inhibition assay (ADP‑Glo format), 1 µM ATP, 60 min incubation, 25 °C, n = 3 |
Why This Matters
A >10‑fold potency difference on a disease‑relevant kinase directly influences the compound’s utility as a chemical probe or lead, making the furan analog the preferred choice for TNIK‑centric studies.
- [1] US12227493B2 – Methods of inhibiting kinases. United States Patent. Table 4: Comparative IC50 values for furan vs. thiophene acrylamide derivatives against a panel of 12 kinases. https://patents.google.com/patent/US12227493B2/en View Source
